molecular formula C12H17ClO B14350486 1-(1-Chloro-2,2-dimethylpropyl)-4-methoxybenzene CAS No. 91561-63-6

1-(1-Chloro-2,2-dimethylpropyl)-4-methoxybenzene

Katalognummer: B14350486
CAS-Nummer: 91561-63-6
Molekulargewicht: 212.71 g/mol
InChI-Schlüssel: PLSPYALHIJTJRB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1-Chloro-2,2-dimethylpropyl)-4-methoxybenzene is an organic compound with a complex structure It consists of a benzene ring substituted with a 1-chloro-2,2-dimethylpropyl group and a methoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Chloro-2,2-dimethylpropyl)-4-methoxybenzene typically involves the alkylation of 4-methoxybenzene with 1-chloro-2,2-dimethylpropane. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the 4-methoxybenzene and facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(1-Chloro-2,2-dimethylpropyl)-4-methoxybenzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amine groups.

    Oxidation Reactions: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction Reactions: The benzene ring can be hydrogenated to form a cyclohexane derivative.

Common Reagents and Conditions

    Substitution: Sodium hydroxide or potassium cyanide in an aprotic solvent like dimethyl sulfoxide.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

Major Products

    Substitution: Formation of 1-(1-hydroxy-2,2-dimethylpropyl)-4-methoxybenzene.

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of 1-(1-chloro-2,2-dimethylpropyl)-4-methoxycyclohexane.

Wissenschaftliche Forschungsanwendungen

1-(1-Chloro-2,2-dimethylpropyl)-4-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(1-Chloro-2,2-dimethylpropyl)-4-methoxybenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved can vary and are often the subject of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Chloro-2,2-dimethylpropane: A simpler compound with similar structural features but lacking the benzene ring and methoxy group.

    4-Methoxybenzyl chloride: Contains the methoxybenzene structure but with a different alkyl substituent.

Uniqueness

1-(1-Chloro-2,2-dimethylpropyl)-4-methoxybenzene is unique due to the combination of its bulky alkyl group and methoxy-substituted benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.

Eigenschaften

CAS-Nummer

91561-63-6

Molekularformel

C12H17ClO

Molekulargewicht

212.71 g/mol

IUPAC-Name

1-(1-chloro-2,2-dimethylpropyl)-4-methoxybenzene

InChI

InChI=1S/C12H17ClO/c1-12(2,3)11(13)9-5-7-10(14-4)8-6-9/h5-8,11H,1-4H3

InChI-Schlüssel

PLSPYALHIJTJRB-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C(C1=CC=C(C=C1)OC)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.